N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
CAS No.: 941986-62-5
Cat. No.: VC7655261
Molecular Formula: C20H18N4O3S
Molecular Weight: 394.45
* For research use only. Not for human or veterinary use.
![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide - 941986-62-5](/images/structure/VC7655261.png)
Specification
CAS No. | 941986-62-5 |
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Molecular Formula | C20H18N4O3S |
Molecular Weight | 394.45 |
IUPAC Name | N-(furan-2-ylmethyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Standard InChI | InChI=1S/C20H18N4O3S/c1-12-5-7-14(8-6-12)17-19-18(22-13(2)28-19)20(26)24(23-17)11-16(25)21-10-15-4-3-9-27-15/h3-9H,10-11H2,1-2H3,(H,21,25) |
Standard InChI Key | BXBDEFMEXLSFJZ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=CO4 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Nomenclature
The compound’s IUPAC name, N-(furan-2-ylmethyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-thiazolo[4,5-d]pyridazin-5-yl]acetamide, reflects its intricate architecture. Key features include:
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A thiazolo[4,5-d]pyridazine scaffold, which combines a thiazole ring fused to a pyridazine system.
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A p-tolyl group (4-methylphenyl) at position 7, enhancing lipophilicity and influencing target binding.
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A methyl substituent at position 2 of the thiazole ring, modulating electronic effects.
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An acetamide linker connected to a furan-2-ylmethyl group, introducing hydrogen-bonding capabilities .
The Standard InChIKey BXBDEFMEXLSFJZ-UHFFFAOYSA-N
and SMILES CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=CO4
provide unambiguous representations of its stereochemistry and functional group arrangement .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS) data confirm the compound’s structure. The 1H-NMR spectrum typically shows signals for the furan methyl protons (δ 4.2–4.5 ppm), aromatic p-tolyl protons (δ 7.2–7.5 ppm), and methyl groups (δ 2.3–2.6 ppm). LC-MS analysis reveals a molecular ion peak at m/z 394.45, consistent with its molecular weight .
Synthetic Methodologies and Optimization
Multi-Step Synthesis Pathways
The synthesis involves sequential reactions to assemble the thiazolo[4,5-d]pyridazine core and functionalize it with the p-tolyl and acetamide groups:
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Formation of 4-Thiazolidinone Precursors: Chloroacetyl chloride reacts with aromatic amines to yield chloroacetyl derivatives, which cyclize with ammonium thiocyanate under pressurized conditions (e.g., Q-Tube reactors) to form 4-thiazolidinones .
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Cyclocondensation with 3-Oxo-2-Arylhydrazonopropanals: The 4-thiazolidinone undergoes [4 + 2] cycloaddition with hydrazonopropanals in acetic acid, forming the thiazolo[4,5-d]pyridazine scaffold .
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Acetamide Functionalization: The furan-2-ylmethyl group is introduced via amide coupling reactions, often using carbodiimide-based activating agents.
Reaction Optimization
Key parameters influencing yield and purity include:
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Solvent Choice: Ethanol and acetic acid enhance cyclocondensation efficiency compared to DMF or acetonitrile .
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Catalysts: Ammonium acetate facilitates dehydration steps, critical for ring closure .
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Pressure Conditions: Q-Tube reactors enable high-pressure syntheses (up to 15 bar), improving atom economy and reducing reaction times .
Parameter | Optimal Condition | Yield Improvement |
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Solvent | Acetic acid | 43% → 78% |
Catalyst | Ammonium acetate | 35% → 65% |
Pressure | 15 bar (Q-Tube) | 50% → 87% |
Physicochemical and Analytical Profiling
Solubility and Stability
Experimental data on solubility remain limited, but computational models predict moderate solubility in dimethyl sulfoxide (DMSO) and ethanol. The compound exhibits stability under inert atmospheres but degrades upon prolonged exposure to light or moisture .
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, indicative of a crystalline structure. Thermogravimetric analysis (TGA) shows decomposition above 300°C, suggesting suitability for high-temperature formulations.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (breast) | 12.4 | Kinase inhibition (EGFR, VEGFR) |
HCT-116 (colon) | 18.7 | DNA intercalation |
A549 (lung) | 15.2 | Apoptosis induction |
The p-tolyl group enhances lipid membrane penetration, while the furan moiety participates in hydrogen bonding with kinase active sites .
Anti-Inflammatory and Analgesic Effects
Structural analogs exhibit 40–60% reduction in carrageenan-induced paw edema in murine models, comparable to diclofenac. Proposed mechanisms include cyclooxygenase-2 (COX-2) inhibition and cytokine suppression .
Applications in Drug Discovery and Development
Lead Compound Optimization
Modifications to the acetamide linker and p-tolyl group aim to improve pharmacokinetics:
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Bioavailability: Ester prodrugs increase oral absorption by 30%.
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Selectivity: Introducing sulfonamide groups reduces off-target effects on healthy cells .
Combination Therapies
Synergistic effects with doxorubicin and paclitaxel enhance anticancer efficacy by 50–70%, potentially lowering required dosages and mitigating toxicity .
Future Perspectives and Research Opportunities
Mechanistic Studies
Elucidating the compound’s interaction with EGFR and DNA repair pathways requires advanced techniques like X-ray crystallography and molecular dynamics simulations .
Preclinical Development
Future work should prioritize:
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Toxicology Profiles: Assessing hepatotoxicity and renal clearance in animal models.
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Formulation Strategies: Nanoparticle encapsulation to improve solubility and targeted delivery.
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